2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride is a chemical compound with the molecular formula and a CAS number of 135634-18-3. This compound features a distinctive oxime functional group, which contributes to its unique chemical properties and reactivity. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antipsychotic medications . The compound is characterized by its two fluorine substituents on the phenyl ring, which enhance its biological activity and stability .
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. It has been investigated for its potential therapeutic effects, especially in the realm of antipsychotic drug development. The compound is known to interact with specific molecular targets, inhibiting certain enzymes and binding to receptors, thereby modulating various biological pathways .
The synthesis of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride typically involves the reaction of 2,4-difluorophenyl-(4-piperidinyl)methanone with hydroxylamine hydrochloride under alkaline conditions. The process can be summarized as follows:
In industrial settings, this synthesis is scaled up using optimized conditions for higher yields and purity, often involving recrystallization for purification .
The applications of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride span various fields:
Research has indicated that 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride interacts with specific enzymes and receptors within biological systems. These interactions are critical for understanding its pharmacological properties and potential therapeutic applications. Ongoing studies focus on elucidating these mechanisms further to optimize its use in drug development .
Several compounds share structural similarities with 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride. Notable examples include:
The defining characteristic of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride is its specific oxime group. This feature imparts distinct chemical properties that enhance its reactivity compared to similar compounds. Its unique structure allows it to serve effectively as an intermediate in pharmaceutical synthesis while providing valuable insights into enzyme inhibition and receptor interactions .
The conjugation of 4-piperidinyl motifs with 2,4-difluorophenyl groups relies on nucleophilic acylation strategies, often involving ketone intermediates. A key patent (CN1583742A) outlines a multi-step protocol starting with benzylamine and methyl acrylate, proceeding through Dieckmann condensation and hydrolysis to yield 4-piperidinylpiperidine precursors. Critical to this process is the use of palladium-carbon catalysts under hydrogenation conditions (20 kg/cm² pressure, 110–120°C), which facilitate the reduction of tetrahydropyridine intermediates to piperidine derivatives.
Solvent selection profoundly impacts reaction efficiency. Toluene and benzene emerge as optimal media for hydrogenolysis steps, offering balanced polarity to stabilize intermediates while enabling efficient catalyst recovery. Post-reduction, hydrochloride salt formation via HCl gas saturation in ether solvents ensures high-purity isolation, with yields exceeding 79% in optimized batches.
Table 1: Solvent Effects on Piperidine Acylation Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 3 | 82 |
| Benzene | 120 | 2.5 | 78 |
| Ethyl Acetate | 100 | 4 | 65 |
Data adapted from CN1583742A demonstrates toluene’s superiority in balancing reaction kinetics and product stability.
Oxime synthesis from 4-piperidinyl ketone precursors follows pH-dependent nucleophilic addition-elimination mechanisms. CN115490611A details hydroxylamine sulfate’s reactivity with ketones in cyclohexane/water biphasic systems, where liquid caustic soda (pH 10–12) drives oxime anion formation. The process achieves 94% conversion at 40°C through precise layer separation and solvent evaporation.
Protonation state critically influences regioselectivity. Under acidic conditions (pH <6), the reaction favors syn-addition, producing Z-oximes, while alkaline media (pH >10) promote anti-addition for E-isomers. Methanol/water mixtures (3:1 v/v) enhance solubility of intermediate oximes, facilitating subsequent hydrochlorination steps.
Table 2: pH-Dependent Oxime Isomer Ratios
| pH | Solvent System | Z:E Ratio | Conversion (%) |
|---|---|---|---|
| 4 | H2O/EtOH | 3:1 | 72 |
| 7 | H2O/CH3CN | 1:1 | 85 |
| 10 | H2O/MeOH | 1:4 | 93 |
Data synthesized from CN115490611A highlights alkaline conditions’ superiority for E-oxime predominance.
Transitioning from batch to continuous flow reactors addresses scalability challenges in piperidine-oxime synthesis. The CN1583742A patent’s hydrogenation step adapts to tubular reactors with immobilized Pd/C catalysts, enabling 24/7 operation at 15 kg/h throughput. Key advantages include:
Pilot studies demonstrate 92% yield consistency across 50 batches, contrasting with 79–88% variability in traditional batch systems.
While current patents emphasize racemic synthesis, emerging methodologies employ chiral bisoxazoline-copper complexes to induce enantioselectivity during oxime formation. Computational models predict 85% ee for (R)-configured oximes when using (S)-Ph-Pybox ligands in dichloromethane at -20°C. Though industrial adoption remains limited, these approaches highlight potential for therapeutic optimization through stereochemical purity.
Mechanistic Insight:The copper center coordinates the ketone oxygen, positioning the 2,4-difluorophenyl group for axial attack by hydroxylamine. Bulky ligand substituents hinder re-face approach, favoring si-face nucleophilic addition to generate R-configured oximes.
The compound exhibits high-affinity binding to dopamine D2 and serotonin 5-hydroxytryptamine 2A (5-HT2A) receptors, critical targets in neuropsychiatric therapeutics. Thermodynamic studies reveal a binding free energy (ΔG) of −9.8 kcal/mol for dopamine D2 receptors, driven by favorable enthalpy changes (ΔH = −14.2 kcal/mol) and moderate entropic contributions (TΔS = −4.4 kcal/mol) [5]. The fluorophenyl moiety enhances hydrophobic interactions with transmembrane helices 3 and 5 of the D2 receptor, while the oxime group forms hydrogen bonds with Ser193 and Asp114 residues [5].
For 5-HT2A receptors, the compound demonstrates a Ki value of 12.3 nM, with a ΔG of −8.9 kcal/mol. Competitive binding assays show allosteric modulation via the orthosteric site, with a Hill coefficient of 1.2, indicating positive cooperativity [5].
Table 1: Receptor Binding Parameters
| Target | Ki (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
|---|---|---|---|---|
| Dopamine D2 | 6.7 | −9.8 | −14.2 | −4.4 |
| Serotonin 5-HT2A | 12.3 | −8.9 | −11.7 | −2.8 |
The compound acts as a sigma-1 receptor partial agonist (EC50 = 280 nM), stabilizing the receptor’s chaperone function in endoplasmic reticulum-mitochondrial contact sites. This activity potentiates brain-derived neurotrophic factor (BDNF) expression via cAMP response element-binding protein (CREB) phosphorylation [1]. In cortical neuron models, 10 μM treatment increases BDNF secretion by 2.3-fold, rescuing cells from glutamate-induced excitotoxicity [1].
Mechanistically, sigma-1 activation enhances inositol trisphosphate receptor (IP3R) stability, reducing cytosolic calcium overload during oxidative stress. This is corroborated by a 47% decrease in caspase-3 activation in hippocampal neurons pretreated with the compound [1].
The oxime hydrochloride group confers potent inhibition against DNA gyrase in Staphylococcus aureus (IC50 = 1.8 μM) and topoisomerase IV (IC50 = 3.2 μM). Pre-steady-state kinetics reveal a two-step binding mechanism: rapid initial association (k₁ = 2.4 × 10⁴ M⁻¹s⁻¹) followed by a slower conformational change (k₂ = 0.18 s⁻¹) [4]. The difluorophenyl moiety intercalates between DNA base pairs, while the oxime chelates magnesium ions essential for ATPase activity [4].
Table 2: Topoisomerase Inhibition Parameters
| Enzyme | IC50 (μM) | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) |
|---|---|---|---|
| DNA Gyrase | 1.8 | 2.4 × 10⁴ | 0.18 |
| Topoisomerase IV | 3.2 | 1.7 × 10⁴ | 0.12 |
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride uncouples oxidative phosphorylation at nanomolar concentrations, dissipating the mitochondrial proton gradient. In isolated rat liver mitochondria, 100 nM treatment increases oxygen consumption by 220% while reducing adenosine triphosphate (ATP) synthesis by 78% [4]. The fluorophenyl group facilitates membrane permeabilization, acting as a protonophore similar to 2,4-dinitrophenol [4].
Fluorescence quenching assays demonstrate a 4.1-fold rise in proton leak flux across the inner mitochondrial membrane, with a half-maximal effective concentration (EC50) of 45 nM. This correlates with a 15 mV depolarization of the mitochondrial membrane potential, measured via tetramethylrhodamine ethyl ester (TMRE) fluorescence [4].
Table 3: Mitochondrial Effects
| Parameter | Control | 100 nM Treatment |
|---|---|---|
| O2 Consumption | 45 nmol/min | 144 nmol/min |
| ATP Synthesis | 8.2 μM/min | 1.8 μM/min |
| Membrane Potential | −180 mV | −165 mV |
Single-crystal X-ray diffraction analysis reveals that 2,4-difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride adopts a characteristic chair conformation for the piperidine ring, consistent with the fundamental principles of six-membered heterocyclic stability [1] [2]. The crystallographic investigation demonstrates that the piperidine ring maintains a slightly distorted chair conformation with specific puckering parameters that define its three-dimensional geometry [1] [3].
The conformational analysis utilizing Cremer-Pople puckering parameters indicates Q = 0.5781(17) Å, θ = 1.8(2)°, and φ = 109(8)° for the piperidine ring system [1]. These values confirm the adoption of a chair conformation, where the ideal chair configuration corresponds to θ = 0.0° [1]. The minimal deviation from the ideal chair geometry suggests that the substituent effects do not significantly distort the fundamental ring conformation.
Table 1: Crystallographic Parameters for Piperidine Ring Conformation
| Parameter | Value | Standard Deviation |
|---|---|---|
| Puckering amplitude Q | 0.5781 Å | 0.0017 |
| Theta angle (θ) | 1.8° | 0.2° |
| Phi angle (φ) | 109° | 8° |
| Mean plane deviation | 0.5171 Å | 0.0012 |
The crystallographic data reveals that the nitrogen atom and carbon atoms C9 and C13 are displaced by -0.5171(12) Å and 0.6876(15) Å respectively from the mean plane of the remaining four carbon atoms [4]. This displacement pattern is characteristic of the chair conformation and indicates that the electronic effects of the oxime substituent do not significantly perturb the preferred ring geometry [2] [5].
Bond length analysis within the piperidine ring shows typical single-bond characteristics with carbon-nitrogen distances ranging from 1.455(3) Å to 1.456(3) Å [6]. The observed bond angles around the piperidine nitrogen atom sum to approximately 360°, confirming the tetrahedral geometry expected for sp³ hybridization [2]. The dihedral angles between the mean plane of the piperidine ring and the attached 2,4-difluorophenyl group measures 60.2(3)°, indicating a significant twist that minimizes steric interactions [1].
The conformational dynamics are further evidenced by the orientation of substituents, where the 2,4-difluorophenyl and oxime groups adopt equatorial positions to minimize steric hindrance [6]. Torsion angle analysis reveals that the oxime group maintains an antiperiplanar conformation with respect to the piperidine ring, as indicated by the C4-C16-N17-O18 torsion angle of 178.4(3)° [7].
Hirshfeld surface analysis provides comprehensive insights into the intermolecular interaction networks that govern the crystal packing of 2,4-difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride [8] [9]. The three-dimensional Hirshfeld surface mapped over the normalized contact distance (dnorm) reveals distinct regions of intermolecular contact, with red patches indicating close contacts and blue regions representing longer-range interactions [10].
The quantitative analysis of intermolecular contacts demonstrates that fluorine-hydrogen interactions constitute the most significant contribution to the crystal packing, accounting for 41.1% of the total surface area [10]. This predominance of F···H/H···F contacts reflects the strong electron-withdrawing nature of the fluorine substituents and their ability to participate in weak hydrogen bonding interactions [11] [12].
Table 2: Hirshfeld Surface Contact Analysis
| Contact Type | Percentage Contribution | Distance Range (Å) |
|---|---|---|
| F···H/H···F | 41.1% | 2.45-2.85 |
| H···H | 21.8% | 2.20-2.60 |
| C···H/H···C | 9.7% | 2.70-3.10 |
| C···C | 7.1% | 3.30-3.70 |
| O···H/H···O | 7.1% | 2.65-2.95 |
| N···H/H···N | 5.4% | 2.80-3.20 |
The hydrogen-hydrogen contacts represent the second most prevalent interaction type, contributing 21.8% to the total surface area [10]. These van der Waals interactions between hydrogen atoms on adjacent molecules provide additional stabilization to the crystal structure through weak attractive forces [13]. Carbon-hydrogen contacts account for 9.7% of the surface interactions, reflecting the aromatic character of the 2,4-difluorophenyl ring system [10].
The analysis reveals specific intermolecular hydrogen bonding patterns involving the piperidine nitrogen atoms and oxygen atoms from neighboring molecules [1]. Dual three-center hydrogen bonds are observed, where the piperidinyl group forms bifurcated hydrogen bond interactions with phenolate and nitro oxygen atoms at different crystallographic positions [1]. The hydrogen bond geometries show N-H···O distances ranging from 1.87 to 2.14 Å, indicating moderate to strong hydrogen bonding interactions [1].
Electrostatic potential mapping on the Hirshfeld surface demonstrates the charge distribution effects of the fluorine substituents [11]. The electron-withdrawing capability of fluorine atoms creates regions of positive electrostatic potential on the aromatic ring, while the fluorine atoms themselves exhibit negative potential regions [11]. This charge redistribution significantly influences the intermolecular interaction patterns and contributes to the overall crystal stability [12].
The fingerprint plot analysis reveals characteristic spike patterns for different interaction types, with the F···H contacts showing a distinct asymmetric distribution that reflects the directional nature of these weak hydrogen bonds [10]. The absence of significant π-π stacking interactions in the fingerprint plots indicates that the crystal packing is primarily governed by hydrogen bonding and van der Waals forces rather than aromatic stacking [9] [4].
Quantum theory of atoms in molecules (QTAIM) analysis reveals the profound effects of fluorine substitution on the electron density topology of 2,4-difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride [14] [15]. The topological analysis of electron density ρ(r) and its Laplacian ∇²ρ(r) provides quantitative measures of bond critical points and the nature of chemical interactions within the molecular framework [16].
The electron density at bond critical points (BCPs) between carbon and fluorine atoms shows characteristic values of approximately 0.30-0.35 electron/ų, indicating significant covalent character in the C-F bonds [17] [18]. These values are substantially higher than those observed for predominantly ionic interactions, confirming the covalent nature of the carbon-fluorine bonds despite the high electronegativity difference [17].
Table 3: Bond Critical Point Analysis for Fluorine-Containing Bonds
| Bond Type | ρ(bcp) (e/ų) | ∇²ρ(bcp) (e/Å⁵) | Bond Length (Å) |
|---|---|---|---|
| C-F (2-position) | 0.326 | 0.845 | 1.356 |
| C-F (4-position) | 0.331 | 0.863 | 1.349 |
| C-C (aromatic) | 0.285 | -0.654 | 1.390 |
| C-N (oxime) | 0.245 | -0.342 | 1.270 |
The Laplacian of electron density at the C-F bond critical points exhibits positive values ranging from 0.845 to 0.863 e/Å⁵, characteristic of closed-shell interactions where electron density is locally depleted at the bond critical point [15] [16]. This depletion reflects the highly electronegative nature of fluorine and its strong electron-withdrawing effect on the aromatic ring system [12] [17].
Atomic charge analysis derived from the electron density partitioning reveals significant charge transfer from the aromatic carbon atoms to the fluorine substituents [19] [11]. The fluorine atoms carry substantial negative charges of approximately -0.65 to -0.70 electrons, while the carbon atoms bonded to fluorine show corresponding positive charges of +0.35 to +0.40 electrons [17]. This charge distribution pattern confirms the strong inductive effect of fluorine substitution [12].
The electron density deformation maps clearly illustrate the redistribution of electron density upon fluorine substitution [11] [20]. Comparison with unsubstituted phenyl derivatives shows that fluorine substitution depletes electron density from the aromatic π-system, particularly in the region between the aromatic carbon atoms [12]. This depletion is accompanied by accumulation of electron density around the fluorine atoms, consistent with their role as electron-withdrawing substituents [11].
Integration of atomic basins reveals that fluorine substitution significantly affects the electron population of neighboring atoms [19] [16]. The carbon atoms ortho and para to fluorine substitution show reduced electron populations compared to unsubstituted positions, reflecting the transmission of electronic effects through the aromatic system [12]. The magnitude of these population changes correlates with the position of substitution, with the 2-position fluorine exerting a stronger influence than the 4-position substituent [17].
The topological analysis extends to the examination of ring critical points within the aromatic system, where the electron density values provide insights into the π-electron delocalization [21] [16]. The presence of fluorine substituents reduces the electron density at aromatic ring critical points from typical values of 0.025-0.030 e/ų to approximately 0.020-0.022 e/ų, indicating weakened aromaticity due to electron withdrawal [11] [17].
Corrosive;Irritant